molecular formula C17H22FNO3 B062806 Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate CAS No. 160296-40-2

Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate

Cat. No.: B062806
CAS No.: 160296-40-2
M. Wt: 307.36 g/mol
InChI Key: ARCRECZRQVSYIP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate (CAS: Not explicitly provided; PubChem CID: 7016484) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-fluorobenzoyl substituent at the 4-position of the piperidine ring. Its molecular weight is 307.36 g/mol, with the formula C₁₈H₂₂FNO₃ . The compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and enzyme-targeting agents.

Properties

IUPAC Name

tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCRECZRQVSYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426852
Record name tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160296-40-2
Record name tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester
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Preparation Methods

Direct Acylation via Nucleophilic Substitution

A widely adopted method involves substituting a leaving group at the 4-position of tert-butyl piperidine-1-carboxylate with a 4-fluorobenzoyl moiety. For instance, tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate serves as a key intermediate, where the mesyloxy group acts as a leaving group. Reaction with potassium 4-fluorobenzoate in the presence of cesium fluoride (CsF) in N,N-dimethylacetamide (DMA) at 85°C achieves substitution, yielding the target compound in 58–60% efficiency. This method benefits from simplified workup and compatibility with polar aprotic solvents, though scalability is limited by the cost of cesium salts.

Coupling Reactions with Pre-Protected Intermediates

Alternative routes employ palladium-catalyzed cross-coupling to install the 4-fluorobenzoyl group. For example, tert-butyl 4-bromopiperidine-1-carboxylate undergoes Suzuki-Miyaura coupling with 4-fluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst. While this method offers precise regiocontrol, yields remain moderate (45–55%) due to competing side reactions.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. In nucleophilic substitution reactions, DMA and N-methyl-2-pyrrolidone (NMP) enhance solubility and reaction rates compared to ethanol or water. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are preferred bases, with the latter improving yields by 10–15% in DMA at 85°C.

Temperature and Time Considerations

Elevated temperatures (80–100°C) are critical for overcoming kinetic barriers in substitution reactions. For instance, heating tert-butyl 4-mesyloxypiperidine-1-carboxylate with 4-fluorobenzoic acid derivatives at 85°C for 12–18 hours maximizes conversion. Prolonged reaction times (>24 hours) risk decomposition, necessitating careful monitoring.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy remains the gold standard for structural validation. The target compound exhibits distinct signals in 1H^1H NMR (DMSO-d₆): δ 1.42 (s, 9H, Boc CH₃), 3.23–3.75 (m, 4H, piperidine CH₂), and 7.48–7.88 (m, 4H, fluorophenyl). 13C^{13}C NMR confirms the carbonyl resonance at δ 166.9 (C=O) and quaternary carbons at δ 154.6 (Boc).

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) reveals a molecular ion peak at m/z 349.2 ([M+H]⁺), consistent with the molecular formula C₁₇H₂₀FNO₃.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialConditionsYield (%)AdvantagesLimitations
Nucleophilic Substitutiontert-butyl 4-mesyloxypiperidine-1-carboxylateCsF, DMA, 85°C, 18h58–60Scalable, minimal byproductsHigh cesium salt cost
Suzuki Couplingtert-butyl 4-bromopiperidine-1-carboxylatePd(PPh₃)₄, K₂CO₃, DMF, 100°C, 24h45–55Regioselective, air-tolerantModerate yields, palladium expense
Grignard AcylationPiperidine-4-carboxylic acidBoc₂O, 4-FC₆H₄MgBr, THF, 0°C, 4h35–40Direct ketone formationLow yield, sensitive conditions

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Substitution reactions using potassium carbonate in ethanol/water mixtures (84% yield) are favored for their low toxicity and ease of solvent recovery. Continuous flow systems further enhance throughput by minimizing thermal degradation.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity and specificity, while the piperidine ring provides structural rigidity. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Halogenated Benzoyl Derivatives
  • Tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (Compound 10, ) :
    • Structural Difference : Chlorine replaces fluorine on the benzoyl group.
    • Impact :
  • Electronic Effects : Chlorine’s lower electronegativity compared to fluorine reduces dipole interactions but increases steric bulk.
  • Molecular Weight : 322.12 g/mol (vs. 307.36 g/mol for the fluoro analog).
  • Synthetic Route : Synthesized via coupling of 4-chlorobenzoyl chloride with Boc-protected piperidine, similar to the fluoro analog .
Aromatic vs. Aliphatic Substituents
  • Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate () :
    • Structural Difference : A 4-methylpentyl chain replaces the fluorobenzoyl group.
    • Impact :
  • Hydrophobicity : Increased logP due to the alkyl chain, enhancing membrane permeability.
  • Synthesis : Prepared via Boc protection of 4-(4-methylpentyl)piperidine, avoiding complex coupling steps .
Functional Group Diversity
  • Tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate () :
    • Structural Difference : A bromobenzyl ether replaces the fluorobenzoyl group.
    • Impact :
  • Reactivity : The ether linkage is less electrophilic than a ketone, altering reactivity in nucleophilic substitutions.
  • Applications : Likely used in Suzuki couplings due to the bromine atom .

Electronic and Steric Effects

Compound Substituent Electronic Effect Steric Effect Molecular Weight (g/mol)
Tert-butyl 4-(4-fluorobenzoyl)piperidine 4-Fluorobenzoyl Strong electron-withdrawing Moderate 307.36
Tert-butyl 4-(4-chlorobenzoyl)piperidine 4-Chlorobenzoyl Moderate electron-withdrawing High 322.12
Tert-butyl 4-(4-bromobenzyloxy)piperidine 4-Bromobenzyloxy Electron-donating (ether) Moderate 354.25 (estimated)

Key Observations :

  • Fluorine’s small size and high electronegativity optimize electronic interactions without significant steric hindrance, making it preferable in drug design .
  • Chlorine’s bulk may reduce binding efficiency in sterically sensitive targets .

Biological Activity

Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group and a 4-fluorobenzoyl moiety. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It has been shown to act as an inhibitor for several enzymes, including monoacylglycerol lipase (MAGL) and soluble epoxide hydrolase (sEH), which are critical in inflammatory pathways. For instance, derivatives containing the benzoylpiperidine fragment have demonstrated notable inhibitory effects on MAGL, with IC50 values as low as 0.84 µM, indicating strong potential for anti-inflammatory applications .
  • Receptor Interaction : The compound exhibits affinity for serotoninergic and dopaminergic receptors, suggesting potential use in neuropharmacology. Notably, one derivative showed a favorable pKi ratio for 5-HT2A and D2 receptors, which may lead to reduced side effects compared to traditional antipsychotics .

Table 1: Biological Activity Summary

Activity TypeTarget/PathwayIC50 Value (µM)References
MAGL InhibitionMonoacylglycerol lipase0.84
Antiproliferative ActivityHuman cancer cell lines19.9 - 75.3
Receptor Binding5-HT2A, D1, D2Moderate Affinity
Anti-inflammatory EffectssEHNot specified

Case Study 1: Anti-inflammatory Potential

In a study focusing on the anti-inflammatory properties of derivatives of this compound, researchers evaluated its effects on inflammatory markers in vitro. The compound significantly reduced the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-activated macrophages .

Case Study 2: Cancer Cell Proliferation

Another investigation assessed the antiproliferative effects of the compound on various human cancer cell lines, including breast and ovarian cancers. The results indicated that compounds derived from this scaffold inhibited cell growth effectively, with IC50 values ranging from 19.9 to 75.3 µM . These findings suggest its potential as a lead compound for developing anticancer therapies.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a 4-fluorobenzoyl group to a tert-butyl-protected piperidine scaffold. A demonstrated approach includes oxidation steps using reagents like OXONE (e.g., 0.25 mmol in water at 0°C) to convert thioether intermediates to sulfones . Key optimizations:
  • Maintain inert atmospheres (N₂/Ar) to prevent side reactions.
  • Use gradient column chromatography (silica gel, hexane/EtOAc) for purification .
  • Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) or LC-MS.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Analyze in CDCl₃ or DMSO-d₆; observe tert-butyl protons at δ 1.45 (s) and aromatic fluorine coupling (e.g., 7.85 ppm, d, J=8.4 Hz) .
  • FT-IR : Identify carbonyl stretches (~1680 cm⁻¹ for benzoyl and carbamate groups) .
  • HRMS : Confirm molecular ion ([M+H]⁺ calc. for C₁₇H₂₁FNO₃: 306.1504) .
  • X-ray crystallography : Use SHELXL-2018/3 for structure refinement if single crystals are obtained .

Q. What safety protocols are essential for handling this compound in academic research?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 4 toxicity) .
  • Ventilation : Conduct reactions in fume hoods due to inhalation risks .
  • Spill Management : Absorb spills with silica sand; avoid water jets to prevent dispersion .
  • Storage : Keep at 2–8°C under inert gas (Ar/N₂) to minimize degradation .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for this compound?

  • Methodological Answer :
  • Perform DFT calculations (B3LYP/6-311++G(d,p)) to model transition states and activation energies for nucleophilic attacks at the benzoyl carbonyl group.
  • Calculate Fukui indices (f⁻) to identify electrophilic hotspots (f⁻ > 0.1 indicates reactivity) .
  • Validate with molecular dynamics simulations (AMBER force field, 298 K) to assess conformational stability during reactions.

Q. What strategies address discrepancies in solubility data across solvent systems?

  • Methodological Answer :
  • Conduct phase solubility studies in 8–10 solvents (e.g., DMSO, MeOH) at 25°C and 40°C using UV-Vis (λmax 254 nm).
  • Calculate Hansen solubility parameters (δd, δp, δh) via group contribution methods.
  • Analyze polymorphism via PXRD to rule out crystal-packing effects .

Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments?

  • Methodological Answer :
  • Grow single crystals via slow evaporation (e.g., hexane/EtOAc 1:1).
  • Collect data using Mo Kα radiation (λ = 0.71073 Å) on a diffractometer.
  • Refine structures with SHELXL-2018/3 , applying full-matrix least-squares methods. Anisotropic displacement parameters for non-H atoms; H atoms added geometrically .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for rotational isomers?

  • Methodological Answer :
  • Perform variable-temperature NMR (−40°C to +40°C) to slow conformational exchange.
  • Use 2D NOESY to identify through-space correlations between tert-butyl and piperidine protons.
  • Compare with DFT-predicted chemical shifts (GIAO method) to assign rotamers .

Q. What experimental controls ensure reproducibility in oxidation reactions involving tert-butyl intermediates?

  • Methodological Answer :
  • Standardize reagent purity (e.g., OXONE ≥95% by iodometric titration).
  • Control moisture levels (<50 ppm H₂O via Karl Fischer titration) in solvents.
  • Use internal standards (e.g., 1,3,5-trimethoxybenzene) for reaction monitoring .

Methodological Tables

Parameter Optimization Strategy Reference
Reaction Temperature0°C for OXONE-mediated oxidations
PurificationGradient chromatography (hexane/EtOAc 10:1 → 3:1)
Crystallization SolventHexane/EtOAc (1:1) for single-crystal growth

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